molecular formula C16H11FO4 B5911778 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one

Cat. No.: B5911778
M. Wt: 286.25 g/mol
InChI Key: UWYRSSOEJKQRHU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxy-8-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-9-13(18)7-6-12-15(19)14(8-20-16(9)12)21-11-4-2-10(17)3-5-11/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYRSSOEJKQRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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